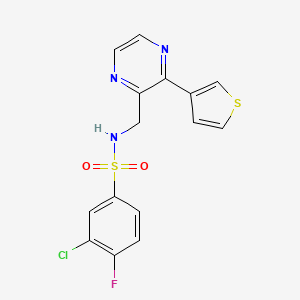

3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O2S2/c16-12-7-11(1-2-13(12)17)24(21,22)20-8-14-15(19-5-4-18-14)10-3-6-23-9-10/h1-7,9,20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYCUQRJCQFTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. A common route includes:

Formation of the Pyrazine Moiety: Starting with a thiophene derivative, the pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.

Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be done by reacting the halogenated aromatic amine with a sulfonyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of nitro groups.

Substitution: Sodium methoxide or other strong nucleophiles for nucleophilic aromatic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro groups.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. The presence of the sulfonamide group suggests possible applications as an antibacterial or antifungal agent, while the pyrazine and thiophene rings are often found in compounds with anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties conferred by the thiophene and pyrazine rings.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Core Structural Analog: 3-Chloro-4-fluoro-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide ()

Key Differences :

- Substituent on Pyrazine : The target compound has a thiophen-3-yl group attached to the pyrazine ring, whereas the analog in features a 1,2,4-oxadiazol-5-yl group linked to a cyclohexyl moiety.

- Steric Bulk : The cyclohexyl group in the analog adds significant steric hindrance, which could reduce membrane permeability compared to the methyl linker in the target compound.

Hypothetical Property Comparison :

Functional Group Analog: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

Key Differences :

- Heterocyclic System : The compound contains a pyrazolo[3,4-d]pyrimidine fused ring system, compared to the simpler pyrazine-thiophene motif in the target compound.

- Substituent Complexity : The chromen-4-one and fluorophenyl groups in suggest a focus on targeting enzymes like cyclooxygenase (COX) or kinases, whereas the thiophene-pyrazine hybrid may prioritize kinase or protease inhibition .

- Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling for thiophene attachment, while ’s multi-step synthesis (e.g., boronic acid cross-coupling) increases complexity .

Notable Data:

- Melting Point : compound melts at 175–178°C, indicative of high crystallinity due to aromatic stacking . The target compound’s melting point is unreported but expected to be lower due to reduced planar rigidity.

- Mass Spectrometry : compound has a mass of 589.1 (M+1), reflecting its larger molecular framework .

Heterocyclic Hybrid Analog: 7-[(3S)-3,4-Dimethylpiperazin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()

Key Differences :

- Heterocycle Diversity: The compound integrates pyrido-pyrimidinone and dimethylpyrazolo-pyrazine systems, contrasting with the target’s benzenesulfonamide-pyrazine-thiophene architecture.

- Pharmacophore Design : The dimethylpiperazine group in likely enhances solubility and targets G-protein-coupled receptors (GPCRs), while the thiophene in the target compound may favor hydrophobic binding pockets .

Functional Implications :

- Target Selectivity: ’s pyrido-pyrimidinone core is common in antiviral agents, whereas benzenesulfonamide derivatives are prevalent in anti-inflammatory and anticancer contexts .

Research Findings and Implications

- Electronic Effects : Thiophene’s electron-rich nature may improve binding affinity in kinase targets compared to oxadiazole-based analogs .

- Unresolved Questions : Direct biological data for the target compound are absent in the provided evidence; further studies on its kinase inhibition profile or solubility are warranted.

Biological Activity

3-Chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, incorporating halogenated aromatic rings, a pyrazine moiety, and a thiophene ring, suggests diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name

The IUPAC name of the compound is:

3-chloro-4-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide .

The biological effects of this compound are attributed to its interaction with various molecular targets. The sulfonamide group can mimic natural substrates for certain enzymes, leading to competitive inhibition. This mechanism is particularly relevant in the context of antibacterial and antifungal activities, where the compound may inhibit bacterial dihydropteroate synthase or other key enzymes involved in folate synthesis.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial and antifungal activities. The presence of the thiophene and pyrazine rings enhances these effects by potentially increasing lipophilicity and improving membrane permeability.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Significant antifungal activity |

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Compounds containing thiophene and pyrazine moieties have been associated with anti-inflammatory and anticancer activities due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antiviral Activity : A study investigating N-Heterocycles found that derivatives similar to this compound exhibited antiviral properties against specific viral targets. The compounds showed improved binding affinity, suggesting a promising avenue for further research in antiviral therapies .

- Inhibition of Enzymatic Activity : In vitro studies demonstrated that related compounds effectively inhibited key enzymes involved in cancer cell metabolism, indicating that the compound could serve as a lead structure for developing potent anticancer agents .

Comparative Analysis with Similar Compounds

A comparative study with similar compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-chloro-4-fluoro-N-(pyrazin-2-ylmethyl)benzenesulfonamide | Lacks thiophene ring | Reduced activity compared to target compound |

| 3-chloro-4-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide | Thiophene in different position | Altered reactivity and potential interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.